
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as EMBP, is a compound that belongs to the family of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation, while inhibiting the NF-κB pathway, which is involved in inflammation and apoptosis. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the expression of various genes and proteins, including Bcl-2, Bax, caspase-3, COX-2, and iNOS, which are involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, there are also some limitations to using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for the research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular and metabolic diseases. Additionally, the use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further research is needed to fully understand the potential of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction between 4-phenoxyacetylpiperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to obtain the final product. The yield of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Propriétés
Nom du produit |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine |
|---|---|
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-21-15-18(9-10-20(21)26-2)16-23-11-13-24(14-12-23)22(25)17-28-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Clé InChI |
VONUOBOEBUYTMC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




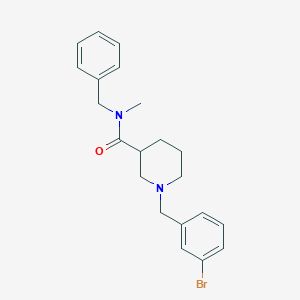

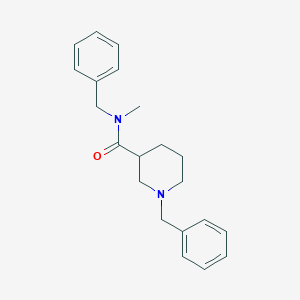



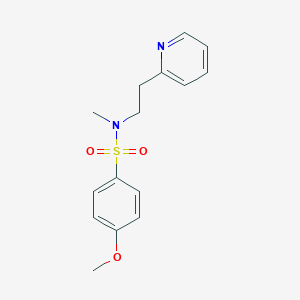
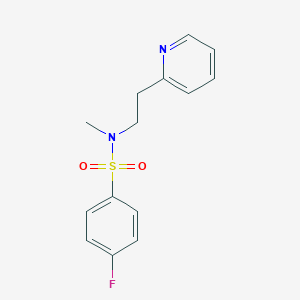
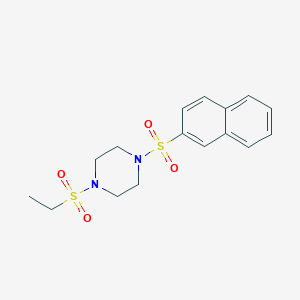
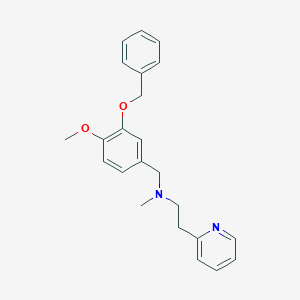
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

